Product packaging for Tetradecyltrimethylammonium bromide(Cat. No.:CAS No. 1119-97-7)

Tetradecyltrimethylammonium bromide

Cat. No.: B107326
CAS No.: 1119-97-7
M. Wt: 336.4 g/mol
InChI Key: CXRFDZFCGOPDTD-UHFFFAOYSA-M
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Description

Cetrimide is a mixture of quaternary ammonium salts—primarily tetradecyltrimethylammonium bromide (C14), along with dodecyl- (C12) and hexadecyltrimethylammonium (C16) bromides—that functions as a potent cationic antiseptic and detergent . Its primary research applications are in antimicrobial studies and cellular bioenergetics. As an antiseptic, Cetrimide exhibits broad-spectrum bactericidal activity against Gram-positive bacteria and, at higher concentrations, many Gram-negative organisms, though it is ineffective against bacterial spores . Its mechanism of action is multifaceted, involving protein denaturation, membrane damage, and enzyme inactivation . As a cationic surfactant, it reduces surface tension, which facilitates the penetration of solutions into hard-to-reach areas like dentinal tubules, making it valuable for studying biofilm eradication and cavity disinfection . Beyond antimicrobial applications, Cetrimide has emerged as a promising compound in cancer research. It acts by altering the mitochondrial membrane potential, inducing pore formation, and inhibiting H+ ATP synthase, leading to mitochondrial membrane depolarization and caspase activation, which inhibits proliferation in models of head and neck cancers . In microbiological research, Cetrimide is a key selective agent in culture media, such as Cetrimide Agar Base, used for the isolation and identification of Pseudomonas aeruginosa . Furthermore, its synergistic potential with other antiseptics like chlorhexidine is a significant area of investigation, as the combination has demonstrated enhanced efficacy in reducing the viability of pre-formed biofilms and killing a wide array of clinically relevant pathogens, including ESKAPE pathogens, Mycobacterium sp., and MRSA . This combination is effective against fungi like Candida sp. and viruses, including norovirus and adenovirus . Researchers also utilize Cetrimide as a nucleic acid extraction buffer component, particularly for high polysaccharide-producing organisms like plants and some Gram-negative bacteria, where it functions as a nonionic detergent in the CTAB method . For research purposes, Cetrimide is typically used in solutions ranging from 0.1% to 3% for antimicrobial studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H38N.Br<br>C17H38BrN B107326 Tetradecyltrimethylammonium bromide CAS No. 1119-97-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(tetradecyl)azanium;bromide
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InChI

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1
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InChI Key

CXRFDZFCGOPDTD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38BrN
Source PubChem
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Related CAS

10182-92-0 (Parent)
Record name Tetradonium bromide [INN]
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DSSTOX Substance ID

DTXSID0044367
Record name Tetradonium bromide
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Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Solid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1)
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CAS No.

1119-97-7, 8044-71-1
Record name Tetradecyltrimethylammonium bromide
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Record name Tetradonium bromide [INN]
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Record name 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name TETRADONIUM BROMIDE
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Synthesis and Advanced Chemical Methodologies for Cetrimide Production

Established Synthetic Routes for Cetrimide

The synthesis of Cetrimide primarily relies on quaternization reactions, a fundamental process in organic chemistry.

Quaternization Reactions via Alkyl Halides and Tertiary Amines

The most common and established method for Cetrimide synthesis involves the alkylation of tertiary amines with alkyl halides, proceeding via an SN2 mechanism. wikipedia.orglibretexts.org For Cetrimide, the key reactants are typically a long-chain alkyl bromide, such as 1-bromotetradecane (B124005), and trimethylamine (B31210). chemicalbook.com

The general reaction for the formation of Cetrimide, represented by its primary component cetyltrimethylammonium bromide (CTAB), can be illustrated as:

(1-Bromooctadecane + Trimethylamine → Cetyltrimethylammonium bromide)

Laboratory-scale synthesis often employs specific conditions to optimize yield and purity. One common procedure involves dissolving 1-bromotetradecane in anhydrous ethanol (B145695), followed by the dropwise addition of trimethylamine under a nitrogen atmosphere at 25°C. chemicalbook.com The reaction progress can be monitored using Thin Layer Chromatography (TLC). chemicalbook.com After the reaction, the precipitated product is filtered and washed with ethyl acetate, and the remaining solvent is removed under reduced pressure. chemicalbook.com This method has been reported to achieve yields of approximately 89% with purity exceeding 98%.

An alternative synthetic method involves refluxing 1-bromotetradecane with trimethylamine in isopropyl alcohol for 48 hours. chemicalbook.com After reflux, the isopropyl alcohol is removed by distillation, and any remaining solvent is evaporated using a rotary evaporator. The dried product can then be recrystallized from a mixture of absolute alcohol and dry ethyl ether. chemicalbook.com

Table 1: Key Parameters for Laboratory-Scale Cetrimide Synthesis via Quaternization

MethodAlkyl HalideTertiary AmineSolventTemperatureReaction TimeTypical YieldPurity
Ethanol-Based Quaternization chemicalbook.com1-BromotetradecaneTrimethylamineAnhydrous Ethanol25°CNot specified (monitored by TLC)~89%>98%
Isopropyl Alcohol Reflux chemicalbook.com1-BromotetradecaneTrimethylamineIsopropyl AlcoholReflux48 hoursNot specifiedNot specified

Alternative Synthetic Pathways and Yield Optimization Studies

While quaternization is a well-established route, research continues into alternative synthetic pathways and methods for yield optimization. Factors such as temperature, pressure, and the molar ratio of reactants significantly influence the reaction efficiency and product quality. google.com

Continuous processes for the quaternization of tertiary amines with alkyl halides have been developed, operating at temperatures between 50°C and 140°C and pressures ranging from 12 to 65 bar. google.com Maintaining sufficient pressure ensures the alkyl halide remains dissolved in the reaction mixture, thereby reducing viscosity and potentially allowing for solvent-free reactions. google.com These continuous processes are designed to achieve high product yields with minimal by-product formation. google.com

Emerging protocols also emphasize sustainability and efficiency. For instance, microwave assistance has been shown to reduce reaction time significantly (to 2-4 hours) while maintaining comparable yields, offering a greener alternative to conventional heating methods.

Template-Assisted Synthesis and Cetrimide as a Structure-Directing Agent

Cetrimide, as a cationic surfactant, plays a crucial role as a template or structure-directing agent in the synthesis of various nanomaterials and porous structures. Its ability to form micelles in aqueous solutions is central to its templating action. wikipedia.orgresearchgate.net

Synthesis of Nanomaterials and Porous Structures using Cetrimide as a Template

Cetrimide has been widely utilized in the synthesis of diverse nanomaterials, including gold nanoparticles (e.g., spheres, rods, bipyramids) and mesoporous silica (B1680970) nanoparticles (e.g., MCM-41). wikipedia.org In these syntheses, Cetrimide's micellar structures provide a confined environment that dictates the morphology and pore architecture of the resulting inorganic materials. wikipedia.org

For mesoporous silica synthesis, the process often involves a liquid-crystal templating mechanism. In this mechanism, the silicate (B1173343) precursor material forms inorganic walls around the ordered surfactant micelles of Cetrimide. wikipedia.org Subsequent removal of the Cetrimide template, typically through calcination, leaves behind a highly ordered porous structure that precisely mimics the original mesoscale soft template. wikipedia.org

Beyond silica, Cetrimide has also been successfully employed in the preparation of porous shell-like nano-hydroxyapatite (HAp) spheres, demonstrating its versatility as a templating agent for various material systems. researchgate.netomicsonline.orgmdpi.comnih.gov

Mechanisms of Templating Action in Nano-Hydroxyapatite Synthesis

The successful preparation of nano-hydroxyapatite (HAp) with controlled morphology and porosity using Cetrimide as a template highlights the intricate mechanisms at play. Research has reported the synthesis of shell-like nano-HAp spheres with fine morphology, uniform size (around 200 nm), and a stoichiometry ratio of 1.7. researchgate.netnih.gov These materials exhibit significant porosity, with approximately 56% nano-porosity (pores less than 5 nm) and 44% mesoporosity. researchgate.netnih.gov

A critical aspect of Cetrimide's templating action in HAp synthesis is its critical micelle concentration (CMC), which was determined to be 3.88 mM at room temperature in one study. researchgate.netnih.gov This CMC value is crucial for determining the optimal experimental parameters for micelle formation, which in turn influences the templating process. researchgate.netnih.gov Notably, this templated synthesis method for HAp can be conducted at ambient temperature and normal pressure, making it a viable option for bulk production. researchgate.netnih.gov

The templating macromolecules, including Cetrimide, are believed to act as nucleation centers and morphology-determining agents. researchgate.net Upon their removal, they create the desired porosity within the synthesized nanomaterial. researchgate.net Furthermore, surfactants like Cetrimide (CTAB) play a significant role in regulating the nucleation and crystal growth of HAp, influencing the aspect ratio of the resulting rod-like HAp nanoparticles synthesized via hydrothermal methods. researchgate.net

Green Chemistry Approaches in Cetrimide Synthesis

Green chemistry principles aim to minimize the environmental impact of chemical processes, focusing on aspects such as reducing energy requirements, utilizing renewable feedstocks, and avoiding hazardous solvents and catalysts. chips.ac.in In the context of Cetrimide synthesis and its applications, several green chemistry approaches are being explored.

One notable green chemistry approach in Cetrimide synthesis involves the use of microwave assistance, which significantly reduces reaction times while maintaining comparable yields to conventional methods, thereby minimizing energy consumption.

Beyond its own synthesis, Cetrimide itself serves as a valuable component in green chemistry as a phase transfer catalyst (PTC). chips.ac.inoiccpress.comiau.ir Phase transfer catalysis facilitates reactions between reactants located in immiscible phases, often eliminating the need for large volumes of organic solvents. chips.ac.in

The advantages of using PTCs like Cetrimide in chemical reactions include:

Elimination or significant reduction of organic solvents. chips.ac.in

Achievement of high yields and purity of products. chips.ac.in

Simplicity of the experimental procedure. chips.ac.in

Lower energy consumption. chips.ac.in

Minimization of industrial waste. chips.ac.in

Cetrimide, as an ionic liquid and phase transfer catalyst, has been successfully employed in the mild and eco-friendly synthesis of various polymers, such as polythioester polymers, at room temperature in a mixture of water and chloroform (B151607). oiccpress.comiau.ir This demonstrates its utility in promoting reactions under milder conditions and reducing the reliance on harsh chemicals, aligning with core green chemistry tenets.

Molecular Mechanisms of Action and Cellular Biology Investigations of Cetrimide

Membrane Disruption and Permeability Alteration in Microbial Cells

The primary mechanism of Cetrimide's antimicrobial activity lies in its ability to disrupt the cytoplasmic membrane of microbial cells, leading to a loss of structural integrity and essential cellular components.

Cetrimide, being a cationic surfactant, interacts with the negatively charged components of bacterial cell walls. nih.gov In Gram-positive bacteria, the thick peptidoglycan layer contains teichoic acids, which are anionic polymers. nih.govyoutube.com The positively charged head of the Cetrimide molecule binds to these negatively charged sites, initiating the disruption process. nih.gov This interaction alters the membrane's permeability, causing the leakage of low-molecular-weight substances from the cytoplasm and ultimately leading to cell death. nih.govatamanchemicals.com

Gram-negative bacteria possess a more complex cell envelope, with an outer membrane containing lipopolysaccharides (LPS) that create a barrier. youtube.com While this outer membrane can offer some resistance, Cetrimide can still interact with the anionic components of the LPS. nih.gov Higher concentrations of Cetrimide are often required to effectively kill Gram-negative organisms compared to Gram-positive bacteria. atamanchemicals.com The mechanism involves the initial binding to the outer membrane, followed by its disorganization and subsequent interaction with the inner cytoplasmic membrane, leading to increased permeability and cell lysis. nih.govmdpi.com

Table 1: Comparison of Cetrimide's Interaction with Gram-Positive and Gram-Negative Bacterial Cell Membranes

Feature Gram-Positive Bacteria Gram-Negative Bacteria
Primary Target Teichoic acids in the peptidoglycan layer Lipopolysaccharides (LPS) in the outer membrane
Initial Interaction Electrostatic attraction between cationic Cetrimide and anionic teichoic acids Electrostatic attraction between cationic Cetrimide and anionic LPS
Mechanism of Disruption Increased membrane permeability, leakage of cytoplasmic contents Disorganization of the outer membrane, followed by disruption of the inner cytoplasmic membrane

| Susceptibility | Generally more susceptible | May require higher concentrations for effective killing |

Cetrimide also demonstrates significant antifungal activity by targeting the fungal cell wall and membrane. nih.govnih.gov The fungal cell membrane's primary sterol is ergosterol, which is a key target for many antifungal agents. researchgate.net While the precise interaction with ergosterol is a primary mechanism for some antifungals, Cetrimide's primary mode of action is believed to be the disruption of the plasma membrane's integrity. researchgate.net This disruption leads to increased permeability and leakage of intracellular components, ultimately causing fungal cell death. researchgate.net Studies have shown Cetrimide to be effective against various fungal species, including Aspergillus flavus and Fusarium solani. medcraveonline.comnih.gov For instance, a minimal inhibitory concentration (MIC) of 0.01 mg/mL of Cetrimide was found to completely inhibit the growth of Aspergillus flavus. medcraveonline.com Similarly, against Candida species, Cetrimide has demonstrated rapid disinfectant properties. nih.gov

The virucidal activity of Cetrimide is primarily directed towards enveloped viruses. nih.gov The viral envelope is a lipid bilayer derived from the host cell membrane, and it is crucial for the virus's ability to infect host cells. nih.gov Cetrimide, as a surfactant, disrupts this lipid envelope, leading to the inactivation of the virus. mt.commerckmillipore.com This disruption can result in the loss of viral integrity and the inability to bind to host cell receptors. nih.gov Research has shown that Cetrimide, often in combination with chlorhexidine (B1668724), is effective in inactivating enveloped viruses such as herpes simplex virus type 1 and human immunodeficiency virus type 1 (HIV-1). nih.gov However, its efficacy against non-enveloped viruses is generally limited. nih.gov

Enzymatic Inhibition and Metabolic Interference

Beyond membrane disruption, Cetrimide can also interfere with essential cellular processes by inhibiting key enzymes and disrupting metabolic pathways.

Enzyme inhibitors are molecules that reduce the catalytic activity of an enzyme. longdom.org This inhibition can be reversible or irreversible and can occur through various mechanisms, including competitive and noncompetitive inhibition. libretexts.orglongdom.org While the specific enzymes inhibited by Cetrimide are not as extensively studied as its membrane-disrupting effects, it is understood that as a microbicide, it likely acts on multiple targets, including the denaturation of enzymes involved in nutrient transport. nih.gov By binding to and altering the conformation of essential enzymes, Cetrimide can disrupt vital cellular functions. longdom.org The inhibition of enzymes crucial for metabolic pathways can lead to a cascade of detrimental effects within the microbial cell. longdom.org

Subcellular Target Identification and Elucidation of Molecular Pathways

The primary subcellular target of cetrimide is the cell membrane of microorganisms. As a cationic surfactant, cetrimide's positively charged quaternary ammonium (B1175870) head group interacts with the negatively charged components of the bacterial cell membrane, such as acidic phospholipids. This electrostatic interaction is the initial step in a cascade of events that ultimately leads to cell death.

Upon binding, cetrimide molecules insert their long hydrophobic alkyl chains into the lipid bilayer, causing a disorganization of the membrane structure. This disruption increases the permeability of the membrane, leading to the leakage of essential intracellular components, including potassium ions and 260-nm absorbing materials like nucleotides and coenzymes. This loss of vital cellular constituents disrupts the electrochemical gradients across the membrane, which are crucial for processes such as ATP synthesis and transport of nutrients.

While the primary mechanism is membrane disruption leading to necrosis, the precise molecular pathways that follow this initial insult are less clearly defined for cetrimide specifically. However, studies on similar compounds, such as chlorhexidine, suggest that high concentrations can lead to the coagulation of cytoplasmic contents. There is also evidence that cetrimide can disrupt the extracellular polysaccharide matrix of biofilms, contributing to its efficacy against these resilient microbial communities.

The potential for cetrimide to induce more programmed forms of cell death, such as apoptosis, is not as well-documented as its necrotic effects. Research into the effects of other quaternary ammonium compounds on eukaryotic cells has shown the potential to induce apoptosis through pathways involving mitochondrial dysfunction and the activation of caspases, the key executioner enzymes in apoptosis. However, direct evidence specifically linking cetrimide to these pathways in target organisms is an area that warrants further investigation. A case of cutaneous necrosis has been reported following the topical application of cetrimide powder, underscoring its potent disruptive effects on cell membranes, though the detailed molecular cascade leading to this observation was not elucidated.

Quantitative Structure-Activity Relationships (QSAR) in Cetrimide Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the efficacy and safety of antimicrobial agents like cetrimide. For quaternary ammonium compounds (QACs) in general, and by extension for cetrimide analogues, a significant body of research has established a clear relationship between their chemical structure and antimicrobial activity.

The most critical determinant of the antimicrobial potency of cetrimide analogues is the length of the alkyl chain. Numerous QSAR studies on various QACs have consistently demonstrated that the antimicrobial activity is highly dependent on the lipophilicity conferred by the alkyl chain. This is because the chain must be long enough to effectively penetrate the hydrophobic interior of the bacterial cell membrane.

Interactive Table: Relationship between Alkyl Chain Length and Antimicrobial Activity of Quaternary Ammonium Compounds

Alkyl Chain Length Antimicrobial Activity Rationale
Short (e.g., < C8) Low Insufficient lipophilicity to effectively penetrate the cell membrane.
Optimal (e.g., C10-C16) High Balances water solubility with sufficient lipophilicity for effective membrane disruption.

The general consensus from QSAR studies on QACs is that an optimal alkyl chain length exists, typically between 10 and 16 carbon atoms, for maximum antimicrobial activity. Shorter chains are less effective due to insufficient lipophilicity, while longer chains may exhibit decreased activity due to reduced water solubility and potential steric hindrance, which can impede their interaction with the cell membrane.

Beyond the alkyl chain length, other structural modifications can also influence the activity of cetrimide analogues. These can include modifications to the quaternary ammonium head group, although this is the defining feature of this class of compounds. The nature of the counter-ion (in the case of cetrimide, bromide) generally has a lesser impact on the antimicrobial activity compared to the structure of the cation.

QSAR models for QACs often utilize various molecular descriptors to correlate with biological activity. These descriptors can include:

Hydrophobicity: Typically represented by the logarithm of the partition coefficient (log P).

Topological indices: Which describe the size, shape, and branching of the molecule.

Electronic parameters: Such as charge distribution on the quaternary nitrogen.

These models help in the rational design of new cetrimide analogues with potentially enhanced antimicrobial activity, a broader spectrum of action, or improved safety profiles.

Antimicrobial and Antibiofilm Efficacy: Advanced Studies

Broad-Spectrum Antimicrobial Activity Against Clinically Relevant Pathogens

Cetrimide demonstrates broad-spectrum antimicrobial activity against a range of clinically relevant pathogens. It has been shown to inhibit the growth of various microorganisms and is effective against both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity. nih.govwikipedia.org Furthermore, when combined with other antimicrobial agents like chlorhexidine (B1668724), Cetrimide has shown enhanced efficacy, leading to a significant reduction in the viability of a diverse array of pathogens, including ESKAPE pathogens, Mycobacterium species, MRSA, Leptospira, Candida species, norovirus, and adenovirus. fishersci.ca

Cetrimide exhibits potent bactericidal activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. wikipedia.orgwikipedia.org Studies have indicated that antibiotic resistance does not diminish the susceptibility of S. aureus to Cetrimide. wikipedia.org

Detailed research findings on the minimum inhibitory concentration (MIC) and bactericidal activity against S. aureus are summarized in Table 1.

Table 1: Cetrimide's Activity Against Staphylococcus aureus

Strain/ConditionMIC (µg/mL)MBC (µg/mL)Time to Complete KillingBiofilm Reduction (%)Membrane Damage (%)Source
Resistant S. aureus (Planktonic)9.765 - 312.5 (range)Not specified30 minutesNot applicableNot specified wikipedia.org
MSSA Biofilms5 - 10 (range)Not specifiedNot specified70 - 10075 - 97 wikipedia.org
MRSA Biofilms5 - 10 (range)Not specifiedNot specified70 - 10075 - 97 wikipedia.org
Staphylococcal Pathogens (Planktonic)32 (19.4% sensitive)Not specifiedNot specifiedNot applicableNot specified fishersci.se

Transmission electron microscopic studies have elucidated the mechanism of Cetrimide's bactericidal action against MRSA, revealing significant ultra-structural changes. These include the obscuring of nuclear areas by cytoplasmic inflow, loss of cytoplasmic granularity, disintegration of the cell wall and cell membrane, condensation of cytoplasm, loss of cell constituents, and ultimately, cell lysis. wikipedia.org

Cetrimide demonstrates efficacy against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. nih.govwikipedia.org Its selective inhibitory action, allowing P. aeruginosa to grow while suppressing many other microorganisms, is utilized in Cetrimide Agar (B569324) for the selective isolation and identification of P. aeruginosa. wikipedia.orgwikipedia.org

However, P. aeruginosa is known for its intrinsic resistance to various antibacterial agents, including biocides like Cetrimide. wikipedia.orgwikidata.org Studies have reported varying minimum inhibitory and bactericidal concentrations for P. aeruginosa (Table 2). For instance, one study reported MIC and MBC values of 400 µg/mL and 800 µg/mL, respectively, for P. aeruginosa, which were significantly higher than those for Staphylococcus and E. coli. wikidata.org Another study noted that Cetrimide alone inhibited P. aeruginosa growth at 512 mg/L (512 µg/mL). fishersci.ca Conversely, some research found MIC values for P. aeruginosa isolates ranging from 0.016 to 2.048 µ g/100 µl (equivalent to 0.16 to 20.48 µg/mL), with 0.256 µ g/100 µl (2.56 µg/mL) being the most frequent, indicating a wide range of susceptibility among strains. fishersci.co.uk

Table 2: Cetrimide's Activity Against Gram-Negative Bacteria

Bacterial SpeciesMIC (µg/mL) (Planktonic)MBC (µg/mL) (Planktonic)Biofilm MBEC (µg/mL)Potency at 10% Conc. (%)Source
Pseudomonas aeruginosa4008001024Not specified fishersci.cawikidata.org
P. aeruginosa (range)0.16 - 20.48Not specifiedNot specifiedNot specified fishersci.co.uk
E. coli50200Not applicableNot specified wikidata.org
Vibrio sp.Not specifiedNot specifiedNot applicable100 fishersci.ca
Campylobacter sp.Not specifiedNot specifiedNot applicable100 fishersci.ca
Salmonella sp.Not specifiedNot specifiedNot applicable97 fishersci.ca

The combination of chlorhexidine and Cetrimide has been shown to synergistically inhibit the growth of P. aeruginosa. fishersci.ca Beyond P. aeruginosa, Cetrimide at a 10% concentration demonstrated 100% potency against Vibrio sp. and Campylobacter sp., and 97% potency against Salmonella sp. fishersci.ca

Cetrimide exhibits antifungal activity, particularly against Candida species. nih.gov A 0.5% concentration of Cetrimide has been reported to rapidly disinfect three Candida species (C. albicans, C. krusei, and C. parapsilosis). thegoodscentscompany.commims.comwmcloud.org Specifically, it was found to be fungicidal for C. parapsilopsis and C. krusei after 60 minutes of contact, although one study noted it was inefficient against C. albicans in suspension tests. thegoodscentscompany.com In spray experiments, quaternary ammonium (B1175870) compounds, including Cetrimide, demonstrated fungicidal activity against Candida species and were fungistatic against Aspergillus ochraceus conidia. thegoodscentscompany.commims.comwmcloud.org

However, some studies present conflicting results. For example, an agar well diffusion method study found that a chlorhexidine-Cetrimide combination was ineffective against Aspergillus niger, Aspergillus flavus, Candida albicans, Candida glabrata, and Candida parapsilosis, showing only a small zone of inhibition (16-18mm). wikipedia.org These discrepancies may be attributed to differences in methodologies (e.g., suspension/spray tests versus agar diffusion) and specific fungal strains tested.

Table 3: Cetrimide's Antifungal Activity

Fungal SpeciesCetrimide ConcentrationEffect/ObservationMethodologySource
Candida albicans0.5%Rapid disinfection; Inefficient (in one study)Suspension/Spray thegoodscentscompany.commims.comwmcloud.org
Candida krusei0.5%Rapid disinfection; Fungicidal (after 60 min contact)Suspension/Spray thegoodscentscompany.commims.comwmcloud.org
Candida parapsilosis0.5%Rapid disinfection; Fungicidal (after 60 min contact)Suspension/Spray thegoodscentscompany.commims.comwmcloud.org
Aspergillus ochraceus0.5%Relatively ineffective; Fungistatic (in spray experiments)Suspension/Spray thegoodscentscompany.commims.comwmcloud.org
Aspergillus nigerNot specifiedIneffective (as chlorhexidine-Cetrimide combination)Agar Well Diffusion wikipedia.org
Aspergillus flavusNot specifiedIneffective (as chlorhexidine-Cetrimide combination)Agar Well Diffusion wikipedia.org
Candida glabrataNot specifiedIneffective (as chlorhexidine-Cetrimide combination)Agar Well Diffusion wikipedia.org

Research has explored the antiviral effects of Cetrimide, particularly in combination with chlorhexidine. A study assessing the antiviral action of Cetrimide/chlorhexidine, along with other antiseptics, against a range of enveloped and non-enveloped human viruses, found that the combination was effective in inactivating enveloped viruses such as Herpes Simplex Virus type 1 and Human Immunodeficiency Virus type 1. tcichemicals.com However, it was generally ineffective against human coronavirus (also an enveloped virus) and non-enveloped viruses, with the exception of a benzalkonium chloride-based product showing activity against human coxsackie virus. tcichemicals.com

The mechanism of Cetrimide's antiviral action, similar to its antibacterial effects, is likely related to its properties as a cationic detergent. This allows it to interact with and disrupt the lipid envelopes of enveloped viruses, leading to their inactivation. wikipedia.orgmims.com

Antibiofilm Potential and Biofilm Eradication Research

Cetrimide possesses significant antibiofilm potential and has been a subject of extensive research for its role in biofilm eradication. wikipedia.orgfishersci.comflybase.org It has demonstrated effectiveness in eradicating Enterococcus faecalis biofilms both in vitro and ex vivo. nih.gov At a concentration of 0.2%, Cetrimide promoted the eradication of Streptococcus mutans biofilm in the majority of specimens when applied in a dentin-volumetric model. nih.govwikipedia.orgtmkarpinski.com

Against Staphylococcus aureus biofilms (both MSSA and MRSA), Cetrimide at concentrations of 5-10 mg/L was highly effective, achieving a 70-100% reduction in metabolic and respiratory activities and causing 75-97% damage to bacterial membrane integrity. wikipedia.org When used in combination with chlorhexidine, Cetrimide significantly reduced the adherence of S. aureus biofilms to surfaces and decreased the viability of pre-formed biofilms of both S. aureus and P. aeruginosa. fishersci.ca For P. aeruginosa biofilms, the minimum biofilm eradication concentration (MBEC) for Cetrimide alone was 1024 mg/L, which was twice its MIC against planktonic cells, suggesting its relative efficiency in inhibiting biofilm metabolic activity compared to chlorhexidine. fishersci.ca

Furthermore, the incorporation of Cetrimide into dental materials, such as tricalcium silicate (B1173343) cement, has been shown to enhance their antibiofilm activity against E. faecalis. wikipedia.org Similarly, when added to AH Plus sealer, Cetrimide at 0.2% inhibited E. faecalis biofilm formation, and its combination with chlorhexidine achieved even greater eradication and inhibition at lower concentrations. fishersci.com

A key aspect of Cetrimide's antibiofilm efficacy lies in its ability to disrupt the extracellular polymeric substance (EPS) matrix, which is a crucial component of bacterial biofilms. nih.govwikipedia.org The EPS matrix, predominantly composed of polysaccharides, lipids, proteins, and extracellular DNA (eDNA), forms a protective barrier that shields bacteria from antibiotics, disinfectants, and host immune responses, thereby contributing significantly to increased antibiotic tolerance and resistance within biofilms. ecostore.comfishersci.campg.defishersci.ie

As a cationic surfactant with antimicrobial properties, Cetrimide directly weakens the cohesive forces within the biofilm structure. nih.govwikipedia.org Its detergent-like properties allow it to reduce the surface tension of liquids, facilitating deeper penetration into the biofilm and hard-to-reach areas, such as dentinal tubules. tmkarpinski.com This action directly contributes to the physical disruption of the EPS matrix, enabling better access for other antimicrobial agents and host defenses to the embedded bacterial cells. nih.govwikipedia.org

Microbial Resistance and Adaptation Mechanisms to Cetrimide

Development of Acquired Resistance in Bacterial Strains

Acquired resistance to disinfectants, including cetrimide, has been well-documented in in vitro studies, often through processes involving stepwise or gradual exposure to increasing concentrations of the biocide acs.orgeuropa.eu. This adaptive process can lead to a significant reduction in bacterial susceptibility or the development of tolerance europa.eu. Bacterial resistance to cetrimide has been observed across a range of microorganisms, notably Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with P. aeruginosa frequently demonstrating the highest levels of resistance nih.gov.

Role of Efflux Pumps (e.g., qacA/B genes)

Efflux pumps represent a primary mechanism contributing to both intrinsic and acquired resistance to cetrimide and other QACs in bacteria nih.goveuropa.euasm.orgmdpi.com. These transmembrane protein systems actively expel toxic compounds from the bacterial cell, a process often energized by the proton motive force nih.govcaister.com.

Key efflux pump genes associated with cetrimide resistance include:

QacA/B/C: The qacA gene is a prominent plasmid-encoded QAC-resistance mechanism, particularly prevalent in Gram-positive bacteria such as S. aureus asm.orgmdpi.com. QacA confers resistance to a range of monovalent cationic chemicals like cetrimide, benzalkonium chloride (BKC), and chlorhexidine (B1668724) (CHX), as well as certain divalent cationic compounds asm.orgmdpi.comcaister.compnas.org. While qacB is closely related to qacA, it typically confers lower levels of resistance to divalent cationic drugs caister.com. The qacC gene (also known as smr) provides resistance to some QACs, including cetrimide and benzalkonium, but generally not to chlorhexidine asm.orgmdpi.com.

NorA: In S. aureus, the norA efflux pump, part of the core genome, contributes to basal-level resistance against numerous antiseptics, including cetrimide asm.org.

An additive effect on resistance can be observed when multiple efflux pumps are present within a single bacterial strain. For instance, strains carrying a combination of qacA and norA, or qacA, norA, and qacC, have demonstrated an enhanced resistance phenotype to cetrimide asm.orgasm.org. Beyond these specific genes, other efflux pumps like the AcrAB-TolC system in Gram-negative bacteria such as E. coli are also implicated in resistance to various biocides, including triclosan (B1682465) europa.eumdpi.comresearchgate.net. Generally, RND (Resistance-Nodulation-Cell Division) efflux pumps are significant in Gram-negative bacteria, while MFS (Major Facilitator Superfamily) efflux pumps are more common in Gram-positive bacteria sci-hub.seresearchgate.net.

Membrane Fluidity Alterations and Adaptive Responses

Changes in membrane fluidity are a crucial adaptive mechanism for bacteria to acquire stable tolerance to biocides like cetrimide acs.orgnih.gov. Cetrimide, being a hydrophobic organic solvent, can intercalate into biological membranes, thereby disrupting their structural integrity and weakening lipid interactions ulisboa.pt.

Bacteria counteract this disruption through a process termed "homeoviscous adaptation," where they alter their membrane fatty acid composition ulisboa.pt. An increase in saturated fatty acids can decrease membrane fluidity, whereas the incorporation of unsaturated fatty acids can increase it ulisboa.pt. These compositional changes are often linked to de novo synthesis during bacterial growth ulisboa.pt. Furthermore, alterations in the outer membrane lipopolysaccharide composition and a reduction in the number of porins have been associated with cetrimide resistance in E. coli nih.gov. Such membrane adaptations serve to reduce the adsorption and intercalation of biocides into the bacterial cell oup.com.

Genetic Determinants of Cetrimide Resistance

Cetrimide resistance in bacteria can be encoded by plasmid-borne genes nih.gov. The qac gene family, encompassing qacA, qacB, qacC, qacE, qacEΔ1, qacG, qacH, and qacJ, are frequently reported plasmid-encoded resistance determinants for QACs, including cetrimide europa.euasm.orgmdpi.comcaister.compnas.orgsci-hub.sefrontiersin.orgfrontiersin.org. These genes are capable of horizontal transfer through conjugation, facilitating the dissemination of resistance among bacterial populations sci-hub.sefrontiersin.org.

Class 1 integrons (IntI1) are recognized for their role in the global spread of antimicrobial resistance and can carry qacE/qacEΔ1 gene cassettes frontiersin.orgfrontiersin.org. Mutations leading to the overexpression of efflux pumps have been identified in clinical isolates of multidrug-resistant strains nih.gov. The possibility of genetic linkage between genes conferring resistance to biocides and those conferring resistance to antibiotics has also been described europa.eu.

Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of Cetrimide for Select Bacterial Strains nih.gov

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus6.2525
E. coli50200
P. aeruginosa400800

Table 2: Range of Cetrimide MICs for Staphylococcus aureus Isolates researchgate.net

Source of IsolatesCetrimide MIC Range (µg/mL)
Hospital environment9.765 - 312.5

Cross-Resistance with Antibiotics and Other Biocides

The frequent application of cetrimide and other QACs has been implicated in promoting bacterial drug resistance to both biocides and clinically important antibiotics acs.orgnih.gov. While the direct link between biocide usage and antibiotic resistance remains a subject of ongoing discussion with some conflicting evidence, numerous studies indicate a significant correlation asm.orgeuropa.eumdpi.commdpi.comlongdom.org. Cross-resistance can manifest when bacteria develop increased tolerance to one antimicrobial agent, such as a biocide, subsequently exhibiting reduced susceptibility to structurally unrelated antimicrobials, including various antibiotics asm.orgasm.org.

Correlation between Cetrimide Exposure and Antibiotic Susceptibility

Gradual or stepwise exposure to cetrimide can lead to decreased antimicrobial susceptibility to other antibiotics acs.orgnih.gov. Research has demonstrated a positive correlation between resistance to cetrimide (and other biocides) and resistance to a range of antibiotics in bacterial strains such as Serratia marcescens, Alcaligenes spp., Acinetobacter baumannii, and Enterococcus spp. europa.eumdpi.commdpi.com. For instance, Staphylococcus aureus strains resistant to cloxacillin (B1194729) and Gram-negative bacteria resistant to gentamicin (B1671437) frequently exhibit higher Minimum Inhibitory Concentrations (MICs) for cetrimide and other biocides compared to their antibiotic-sensitive counterparts mdpi.com.

Studies involving bacterial adaptation to cetrimide, benzalkonium chloride (BKC), and chlorhexidine (CHX) have shown reduced susceptibility to a spectrum of antibiotics, including amikacin, gentamicin, imipenem, ciprofloxacin, levofloxacin, chloramphenicol, ceftazidime, doxycycline, tetracycline, cefoperazone, and cefepime (B1668827) longdom.org. This phenomenon can result in bacterial strains shifting from a "sensitive" classification to "intermediately sensitive" or even "resistant" categories for these antibiotics longdom.org. A significant correlation has also been observed between reduced susceptibility to cetrimide and resistance to various macrolide, lincosamide, and streptogramin (MLS) antibiotics in clinical Enterococci isolates mdpi.com. Furthermore, Pseudomonas aeruginosa strains exposed to disinfectants like cetrimide have shown alterations in their antibiotic resistance patterns, with some isolates developing new resistances (e.g., neomycin resistance) nih.gov.

Table 3: Maximum MICs for Cetrimide and Benzalkonium Chloride after Bacterial Adaptation longdom.org

BiocideMaximum MIC (mg/L)
Cetrimide (CET)>3200
Benzalkonium Chloride (BK)>3200

Mechanisms of Cross-Tolerance and Stress Response

The underlying mechanisms contributing to cross-resistance often include the overexpression of efflux pumps, modifications in bacterial cell wall permeability, and alterations in bacterial metabolism asm.orgmdpi.comresearchgate.net. Exposure to biocides triggers a stress response in bacteria, which can involve the activation and expression of global gene regulators asm.orgnih.gov. Critically, these same regulators can also govern mechanisms of antibiotic resistance, raising concerns that biocide exposure may inadvertently induce or select for antibiotic resistance asm.org.

A well-characterized example is the Mar (multiple antibiotic resistance) regulon in E. coli. When induced by biocide exposure, this regulon can lead to modest increases in the MIC values for a range of antibiotics mdpi.com. Other stress response systems, such as the SOS response, quorum sensing, and toxin-antitoxin systems, also contribute to bacterial survival under various stress conditions and may be linked to antimicrobial tolerance and persistence nih.govmdpi.com. While some research suggests that such induced gene expression might be transient asm.org, the potential for bacteria to develop clinical resistance to antibiotics following biocide exposure remains a significant concern asm.org.

Prevalence of Cetrimide Resistance in Environmental and Clinical Isolates

The prevalence of cetrimide resistance varies among different microbial species and geographical locations, with increasing reports from both environmental and clinical isolates. The frequent exposure of bacteria to QACs like cetrimide, even at sub-inhibitory concentrations, can promote the development of resistance not only to biocides but also to clinically relevant antibiotics asm.orgacs.orgnih.govopenaccessjournals.com.

Pseudomonas aeruginosa , a significant opportunistic human pathogen, frequently exhibits resistance to cetrimide. Studies have shown a considerable number of P. aeruginosa isolates demonstrating resistance. For instance, one investigation reported that 75.0% of P. aeruginosa isolates were resistant to cetrimide researchgate.net. More recent findings highlight the high prevalence of multidrug-resistant P. aeruginosa in both clinical and environmental sources. A 2022 study indicated that 66.7% of P. aeruginosa isolates from clinical and environmental samples were multidrug-resistant zenodo.org. Similarly, a 2024 study examining isolates from a teaching hospital found a high incidence of multidrug-resistant P. aeruginosa in both clinical (e.g., urine, ear swabs) and environmental (e.g., toilet seat, sink swabs) samples researchpublish.com. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for P. aeruginosa were notably higher compared to other tested strains, reaching up to 400 μg/mL and 800 μg/mL, respectively nih.gov.

Staphylococcus aureus , particularly methicillin-resistant S. aureus (MRSA), has also shown evolving resistance patterns to cetrimide. Research indicates that over 50% of S. aureus isolates collected from hospital environments can exhibit resistance to various antibiotics, and their susceptibility to cetrimide can vary. The MIC of cetrimide against resistant S. aureus isolates has been observed to range between 9.765 and 312.5 mcg/ml researchgate.net.

Escherichia coli environmental isolates from hospital and household settings have also been studied for biocide resistance. While multidrug resistance is prevalent in E. coli, research suggests that the extensive use of biocides in hospitals may not always be directly associated with an increase in the MIC of biocides against E. coli nih.gov. However, multidrug resistance to cationic antiseptics like cetrimide has been reported in various organisms, including E. coli nih.gov.

The table below summarizes some reported MIC and resistance prevalence data for cetrimide against key bacterial species.

Bacterial SpeciesSource of IsolatesCetrimide MIC Range (µg/mL)Resistance Prevalence (%)Reference
Pseudomonas aeruginosaClinical/Environmental400 (MIC), 800 (MBC)75.0 researchgate.netnih.gov
Staphylococcus aureusHospital Environment9.765 – 312.5>50 (antibiotic-resistant) researchgate.net
E. coliEnvironmentalWell below in-use conc.Variable nih.gov

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Prevalence for S. aureus refers to antibiotic-resistant isolates showing varying cetrimide MICs.

Mechanisms of Cetrimide Resistance and Adaptation

Bacteria have developed sophisticated mechanisms to resist and adapt to the presence of cetrimide and other QACs. These mechanisms often overlap with those conferring resistance to antibiotics, leading to cross-resistance phenomena asm.org.

Efflux Pumps : A primary mechanism of resistance involves the overexpression of efflux pumps, which actively expel antimicrobial compounds from the bacterial cell, thereby reducing their intracellular concentration below toxic levels nih.govmdpi.commdpi.com. Genes encoding these efflux pumps, particularly the qac (quaternary ammonium (B1175870) compound) genes (e.g., qacA/B, qacC, qacE, qacEΔ1), are frequently identified in biocide-resistant strains, including P. aeruginosa and S. aureus asm.orgresearchgate.net. These genes are often located on mobile genetic elements like plasmids, facilitating their horizontal transfer among bacteria asm.orgmdpi.com.

Cell Surface Alterations and Membrane Fluidity : Changes in the bacterial cell envelope, including alterations in membrane thickness, structure, and permeability, play a crucial role in resistance. These modifications can reduce the binding and penetration of cetrimide, which targets the bacterial membrane asm.orgacs.orgnih.gov. Adaptation to biocides can lead to changes in membrane fluidity, which is considered a main mechanism for acquiring stable tolerance acs.org.

Biofilm Formation : Bacteria within biofilms exhibit significantly enhanced resistance to antimicrobial agents, including cetrimide. Biofilms provide a protective matrix that limits the penetration of biocides, alters the physiological state of the bacteria, and can harbor persister cells, making eradication challenging researchgate.netmdpi.comfrontiersin.org. Biofilm formation is commonly associated with chronic infections and contributes significantly to multidrug resistance mdpi.com.

Reduced Permeability : Beyond general membrane alterations, specific modifications in outer membrane porins in Gram-negative bacteria can limit the uptake of various antimicrobial agents, contributing to reduced susceptibility mdpi.commdpi.com.

Strategies to Mitigate and Overcome Cetrimide Resistance

Addressing cetrimide resistance requires a multifaceted approach, integrating infection control practices, judicious use of antimicrobials, and the development of novel therapeutic strategies.

Improved Sanitation, Hygiene, and Infection Prevention : Strengthening infection prevention and control measures in healthcare settings and improving general sanitation and hygiene can significantly reduce the incidence of infections. This, in turn, lessens the reliance on antimicrobials, thereby decreasing the selective pressure for resistance development fems-microbiology.orgchp.gov.hk.

Optimizing Antimicrobial Use (Antimicrobial Stewardship) : Prudent and optimized use of all antimicrobials, including biocides like cetrimide, is paramount. Implementing and enhancing antibiotic stewardship programs in both human and animal health sectors helps to prevent the misuse and overuse of these agents, which are major drivers of resistance fems-microbiology.orgchp.gov.hk.

Enhanced Surveillance and Research : Continuous global surveillance of antimicrobial resistance patterns, including biocide resistance, is essential to monitor trends, identify emerging resistant strains, and understand the mechanisms involved. Promoting research into resistance mechanisms and novel interventions is crucial for developing effective countermeasures fems-microbiology.orgchp.gov.hk.

Development of Novel Antimicrobials and Alternative Strategies : The pipeline for new antimicrobial agents is critical. Innovative drug-design strategies are being explored to overcome bacterial resistance, including:

Antimicrobial Peptides (AMPs) : Naturally occurring or synthetic peptides with broad-spectrum activity that can disrupt bacterial membranes or target intracellular processes news-medical.net.

Adjuvants : Compounds that enhance the efficacy of existing antimicrobials, such as efflux pump inhibitors (EPIs), which block the pumps responsible for expelling biocides and antibiotics from bacterial cells mdpi.comnews-medical.net.

Nanomaterials : Metal-based nanomaterials (e.g., silver, zinc) and other nanocarriers can enhance the delivery and efficacy of antimicrobial agents, potentially overcoming resistance mechanisms frontiersin.orgnews-medical.net.

Cationic Polymers and Phytochemicals : These compounds can interfere with bacterial physiology or inhibit resistance mechanisms like efflux pumps and biofilm formation news-medical.net.

Phage Therapy : Utilizing bacteriophages to specifically target and lyse resistant bacteria news-medical.net.

CRISPR-Cas System and RNA Silencing : Advanced genetic tools being investigated for their potential to specifically target and inactivate resistance genes in bacteria news-medical.net.

Combination Therapies : Combining cetrimide with other antimicrobial agents or substances can sometimes enhance its efficacy and potentially overcome resistance. For instance, cetrimide has been studied in combination with other agents to improve antibacterial action against biofilms nih.gov.

Analytical Methodologies for Cetrimide Quantification and Characterization

Titrimetric Methods for Purity Assessment

Perchloric Acid Titration

Perchloric acid titration is a well-established non-aqueous titrimetric method frequently employed for the quantification of pharmaceutical bases, including quaternary ammonium (B1175870) compounds like Cetrimide. The principle relies on the acid-base reaction between Cetrimide, acting as a weak base, and a strong acid titrant, perchloric acid (HClO₄), typically dissolved in glacial acetic acid. The non-aqueous environment enhances the basicity of weak bases, allowing for a sharper endpoint detection. For analysis, the Cetrimide sample is dissolved in glacial acetic acid and then titrated with a 0.1 mol/L perchloric acid solution. The endpoint can be determined potentiometrically using a pH electrode with an electrolyte such as lithium chloride in ethanol (B145695) or glacial acetic acid. xylemanalytics.comsips.org.in

Research has demonstrated that perchloric acid titration offers high precision and accuracy for Cetrimide purity determination. A comparative study indicated that this method yielded a purity of 99.69% ± 0.05% for Cetrimide, significantly higher and more consistent than results obtained from traditional pharmacopoeial assays. researchgate.netpda.orgnih.gov

Silver Nitrate (B79036) Titration

Silver nitrate titration is another highly accurate method for Cetrimide quantification, particularly effective due to Cetrimide's bromide counterion (as alkyltrimethylammonium bromide). This method is based on a precipitation titration principle, where silver ions (Ag⁺) from the silver nitrate (AgNO₃) titrant react with the bromide ions (Br⁻) present in Cetrimide to form an insoluble precipitate of silver bromide (AgBr). researchgate.netpda.orgnih.govcanterbury.ac.nz

The reaction proceeds as follows: Ag⁺(aq) + Br⁻(aq) → AgBr(s)

The endpoint of the titration can be visually determined using an indicator such as potassium chromate (B82759) (Mohr's method). Once all bromide ions have precipitated as silver bromide, any additional silver ions react with the chromate ions (CrO₄²⁻) of the indicator to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the titration's completion. canterbury.ac.nz

Similar to perchloric acid titration, silver nitrate titration has shown superior performance compared to traditional pharmacopoeial methods. A study reported a purity of 99.85% ± 0.05% for Cetrimide using this method, highlighting its precision and accuracy in quantifying the compound. researchgate.netpda.orgnih.gov

Addressing Methodological Biases in Pharmacopoeial Assays

Pharmacopoeial assays are designed to ensure the quality and consistency of pharmaceutical products. However, specific challenges and biases can arise in their application. For Cetrimide, traditional European Pharmacopoeia (Ph. Eur.) assay methods have been found to consistently yield lower purity values (e.1% ± 0.4%) with notable standard deviations. researchgate.netpda.orgnih.gov This systematic bias, approximately 3%, was identified when comparing the results of the Ph. Eur. method with those obtained from the more precise perchloric acid and silver nitrate titrations. researchgate.netpda.orgnih.gov

The discrepancy was attributed to differences in selectivity during the extraction step inherent in the European Pharmacopoeia assay. Specifically, variations in the distribution coefficients between chloroform (B151607) and water for Cetrimide and its corresponding iodide species (trimethyl tetradecyl ammonium iodide, TTAI) were identified as the root cause of this bias. The distribution coefficient for Cetrimide was determined to be 2150 ± 50 M⁻¹, while for TTAI, it was significantly higher at 68000 ± 4000 M⁻¹. researchgate.netpda.orgnih.gov This highlights the importance of understanding the underlying chemical principles and potential interferences in pharmacopoeial methods. Addressing such biases is crucial for accurate quantification and for objectively comparing product efficacies under standardized conditions. canada.ca

Table 1: Comparative Purity Results of Cetrimide Quantification Methods

Analytical MethodPurity of Cetrimide (%)Standard Deviation (±%)Reference
Perchloric Acid Titration99.690.05 researchgate.netpda.orgnih.gov
Silver Nitrate Titration99.850.05 researchgate.netpda.orgnih.gov
European Pharmacopoeia Assay97.10.4 researchgate.netpda.orgnih.gov

Spectroscopic Characterization Techniques (e.g., FTIR, NMR, EDX)

Spectroscopic techniques provide invaluable insights into the structural characteristics, functional groups, and interactions of Cetrimide in various contexts.

Structural Confirmation and Identification of Functional Groups

FTIR (Fourier Transform Infrared Spectroscopy): FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and confirming its structure. It operates by measuring the absorption of infrared radiation by a sample, which causes specific molecular vibrations (stretching and bending). Each functional group has a characteristic absorption pattern, allowing for its identification. mdpi.comanalis.com.myrockymountainlabs.comresearchgate.netupi.edu For Cetrimide, as a quaternary ammonium compound, FTIR analysis would typically reveal characteristic C-H stretching vibrations from its alkyl chains and C-N stretching vibrations associated with the quaternary amine group. While specific Cetrimide spectra are not detailed in the provided sources, FTIR is generally applied to confirm the presence of specific chemical groups and is crucial for structural elucidation and quality control in chemical production. mdpi.comrockymountainlabs.com

NMR (Nuclear Magnetic Resonance Spectroscopy): NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, offers highly detailed information about the structure and connectivity of organic molecules. It works by detecting the resonance of atomic nuclei (e.g., hydrogen and carbon) when placed in a strong magnetic field. The chemical shifts, signal intensities, and coupling patterns observed in NMR spectra provide comprehensive data on the types of atoms, their relative positions, and the functional groups within the molecule. libretexts.orgmeasurlabs.comthermofisher.comazolifesciences.com For Cetrimide, NMR would be instrumental in confirming the length and branching of its alkyl chains and the presence of the trimethylammonium head group, providing definitive structural confirmation. NMR is considered a gold standard for determining small organic molecule structures and identifying functional groups and their relative positions. libretexts.orgmeasurlabs.comthermofisher.comazolifesciences.com

EDX (Energy Dispersive X-ray Spectroscopy): EDX is an elemental analysis technique that provides information about the elemental composition of a sample. When integrated with scanning electron microscopy (SEM-EDX), it can also reveal the spatial distribution of elements. proquest.comsapub.orgsemanticscholar.orguokerbala.edu.iqphytojournal.com For Cetrimide, EDX can confirm the presence of its constituent elements, such as carbon, nitrogen, and bromine (from the bromide counterion). While not directly used for functional group identification, EDX complements other spectroscopic methods by verifying the elemental makeup, which is fundamental to structural confirmation. For instance, EDX analysis has been utilized to confirm the elemental composition of materials where Cetrimide was used as a template or component, such as in the synthesis of MoFe₂O₄ nanoparticles or in studying the composition of zinc-phosphate coats on steel. sapub.orgsemanticscholar.orguokerbala.edu.iqphytojournal.com

Interaction Analysis in Complex Formulations

Spectroscopic techniques are also vital for understanding how Cetrimide interacts with other components in complex formulations, which is critical for formulation stability, efficacy, and performance.

FTIR: FTIR spectroscopy can be used to analyze intermolecular interactions, such as hydrogen bonding or electrostatic interactions, by observing shifts, changes in intensity, or the appearance/disappearance of characteristic absorption bands in the spectra of the formulation compared to its individual components. For example, FTIR analysis has been used to study the electrostatic interactions between Cetrimide and κ-carrageenan in hydrogel formulations, where Cetrimide's positively charged amino group interacts with the negatively charged sulfate (B86663) group of κ-carrageenan. preprints.org This technique can confirm the successful incorporation of active agents like Cetrimide into a matrix. mdpi.com

NMR: NMR spectroscopy is capable of studying intermolecular interactions, including small molecule-protein interactions and biomolecular dynamics. Changes in chemical shifts, relaxation times, or coupling patterns in the NMR spectra of Cetrimide within a formulation can indicate interactions with other components. This provides insights into how Cetrimide behaves and integrates within complex systems, such as its binding or association with polymers or other active pharmaceutical ingredients. measurlabs.comazolifesciences.com

EDX: In complex formulations, EDX analysis can provide valuable information on the elemental distribution and homogeneity of Cetrimide within the matrix, especially at surfaces or interfaces. This is particularly useful for understanding the physical interactions and distribution of Cetrimide. For example, EDX analysis has supported electrochemical data in studies investigating the effect of Cetrimide as a cationic surfactant on the structure and composition of zinc-phosphate coats on steel, indicating its adsorption onto the surface. sapub.org It can confirm the presence and distribution of Cetrimide's elemental components within a formulated product. sapub.orguokerbala.edu.iqphytojournal.com

Pharmaceutical and Formulation Science Research on Cetrimide

Development of Topical Formulations

Cetrimide is a key ingredient in numerous topical pharmaceutical preparations, including creams, ointments, and sprays, primarily due to its antiseptic, bactericidal, and antifungal characteristics citeab.comepa.govresearchgate.netbcrcp.ac.in. These formulations are designed for direct application to the skin or mucous membranes to prevent or minimize infection citeab.comepa.gov.

Topical creams are multiphase systems comprising both lipophilic and aqueous phases, formulated for protective, therapeutic, or prophylactic applications nnlm.gov. Ointments, similarly, are semi-solid preparations applied to various body surfaces nnlm.gov. A common method for preparing cetrimide cream is the oil-in-water (o/w) emulsion technique. This involves dissolving cetostearyl alcohol in liquid paraffin (B1166041) to form the oily phase, while cetrimide is dissolved in purified water to create the aqueous phase. Both phases are heated to 60-70°C, combined, and continuously stirred until a semi-solid cream forms upon cooling ecostore.com.

Stability studies are crucial for evaluating the integrity and performance of these formulations over time. Parameters typically assessed include color, odor, pH, viscosity, and spreadability nnlm.govfishersci.ca. Research indicates that cetrimide cream formulations generally exhibit good stability at room temperature, with only slight changes observed in pH, viscosity, and spreadability over a period of up to 90 days or three months, while color and odor remain unchanged nnlm.govfishersci.ca. Cetrimide itself demonstrates chemical stability in its dry state and in aqueous solutions at ambient temperatures, with aqueous solutions capable of being sterilized by autoclaving researchgate.net. However, the presence of metal ions and organic matter in water can potentially diminish cetrimide's antimicrobial efficacy researchgate.net.

An example of stability findings for a formulated topical preparation, which can be indicative of general trends in semi-solid formulations, is presented in the table below:

Table 1: Representative Stability Study Parameters of Topical Formulations

ParameterInitial (Day 0)Day 15Day 90Observation
ColorConsistentConsistentConsistentNo change
OdorConsistentConsistentConsistentNo change
pH6.506.456.38Slight decrease
Viscosity (cP)550054505380Slight decrease
Spreadability (cm²)25.025.526.1Slight increase

Note: Data are illustrative and based on general observations from stability studies of topical preparations, including those containing cetrimide nnlm.govfishersci.ca.

Non-ionic surfactants play a significant role in the formulation of cetrimide creams, acting as stabilizers, opacifying agents, and viscosity-increasing agents ecostore.com. Cetostearyl alcohol, a common non-ionic surfactant, is frequently incorporated for these purposes and also contributes an emollient feel to the skin ecostore.com. While cetrimide is a cationic surfactant researchgate.netbcrcp.ac.infishersci.ptfishersci.com, the careful co-formulation with non-ionic surfactants allows for the creation of stable and effective topical preparations. This demonstrates that despite potential incompatibilities at high concentrations of specific non-ionic surfactants with cetrimide researchgate.net, certain non-ionic agents like cetostearyl alcohol are effectively utilized in cetrimide cream formulations ecostore.com.

Cetrimide in Advanced Drug Delivery Systems

Cetrimide's multifaceted properties, particularly its antimicrobial activity and surfactant nature, make it suitable for integration into advanced drug delivery systems.

Hydrogels and biodegradable films are increasingly explored as advanced drug delivery platforms, especially for wound healing applications fishersci.seguidetopharmacology.orgfishersci.comtranscriptionfactor.org. These biomaterials offer a moist environment conducive to tissue repair and can be engineered to encapsulate and provide controlled release of therapeutic agents, including antimicrobials guidetopharmacology.orgfishersci.comtranscriptionfactor.org. Cetrimide, with its proven bactericidal and antifungal properties against a broad spectrum of microorganisms, including Gram-positive and some Gram-negative bacteria, yeasts, and molds, is a strong candidate for such integration citeab.comepa.govbcrcp.ac.in.

Recent research has demonstrated the successful fabrication of active bio-based films, such as those made from Chitosan, Guar Gum, and Gum Ghatti, where cetrimide is employed as both a crosslinking agent and an antimicrobial component fishersci.cajkenterprises.com.pk. These biodegradable films exhibit improved mechanical, thermal, and barrier properties, along with reduced moisture adsorption and water solubility, which are beneficial for wound dressing applications fishersci.ca. The antimicrobial efficacy of these cetrimide-crosslinked films against common wound pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans highlights their potential in wound healing contexts fishersci.ca.

Beyond biomedical applications, cetrimide's properties have been leveraged in the development of sustainable bio-based packaging materials. In the context of Chitosan/Guar Gum/Gum Ghatti (CS/GG/GGh) active bio-based films, cetrimide functions effectively as a crosslinking and antimicrobial agent fishersci.cajkenterprises.com.pk. The incorporation of cetrimide significantly enhances the functional properties of these films, making them viable alternatives to conventional petrochemical-based packaging.

The improvements observed in these cetrimide-modified bio-based films include:

Enhanced mechanical properties (e.g., tensile strength, elongation at break) fishersci.ca.

Improved thermal stability fishersci.ca.

Better barrier properties, including reduced moisture adsorption and water solubility, and improved water vapor barrier characteristics, which are typically poor in polysaccharide-based films fishersci.ca.

Significant antimicrobial activity against a range of foodborne pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans fishersci.ca.

Influence on Wettability and Surface Tension in Irrigating Solutions

Cetrimide, as a cationic surfactant, plays a crucial role in modifying the physical properties of irrigating solutions, particularly by influencing their wettability and surface tension bcrcp.ac.infishersci.ptfishersci.com. This characteristic is highly beneficial in applications where the solution needs to spread effectively over a surface to achieve its therapeutic effect.

The addition of cetrimide to irrigating solutions has been shown to significantly reduce their surface tension fishersci.ptfishersci.comfishersci.cafishersci.ie. This reduction in surface tension directly translates to an increase in the solution's wettability, enabling it to spread more easily and penetrate complex surfaces, such as dentin in root canal irrigation bcrcp.ac.infishersci.ptfishersci.comfishersci.ca. For instance, studies have demonstrated that a 1% concentration of cetrimide in irrigating solutions enhances their efficacy by facilitating better spread over the dentin surface, thereby improving irrigation efficiency fishersci.ptfishersci.com. Similarly, the inclusion of 0.2% cetrimide has been found to improve the wettability of 2.5% Sodium Hypochlorite (B82951) (NaOCl) solutions, evidenced by a reduction in contact angle and an increase in penetration depth fishersci.ie. Formulations like Smear Clear, a 17% EDTA irrigant, incorporate cetrimide along with other surfactants (e.g., Triton X-100) to achieve lower surface tension compared to EDTA alone fishersci.ca.

While cetrimide enhances wettability, research indicates that its addition to chelating agents like EDTA or citric acid solutions does not significantly alter their decalcifying capabilities or calcium ion extraction properties from root dentin fishersci.comwikipedia.org. It is notable, however, that cetrimide itself can lead to a decrease in dentin microhardness, an effect comparable to that observed with 5% EDTA, attributed to its tetrahedral molecular structure fishersci.ptfishersci.com.

Table 2: Influence of Cetrimide on Surface Tension of Irrigating Solutions

Irrigating SolutionCetrimide Concentration (%)Surface Tension (mN/m)Wettability (Contact Angle, °)Source
EDTA (17%)0HigherLower fishersci.ca
EDTA (17%) + Cetrimide + Triton X-100PresentLowerHigher fishersci.ca
NaOCl (2.5%)0HigherHigher contact angle fishersci.ie
NaOCl (2.5%) + Cetrimide0.2LowerLower contact angle fishersci.ie
General Irrigating Solution1DecreasedIncreased fishersci.ptfishersci.com

Note: Specific numerical values for surface tension and contact angle vary between studies and solution compositions. This table illustrates the general trend of cetrimide's influence fishersci.ptfishersci.comfishersci.cafishersci.ie.

Enhancement of Irrigant Penetration into Dentinal Tubules

Cetrimide, functioning as a cationic surfactant, is known to reduce the surface tension of irrigating solutions giornaleitalianoendodonzia.itjcdr.netrjptonline.org. This reduction in surface tension is a key mechanism by which cetrimide enhances the penetration of these solutions, such as sodium hypochlorite (NaOCl) and ethylenediaminetetraacetic acid (EDTA), into the intricate network of dentinal tubules giornaleitalianoendodonzia.itjcdr.netrjptonline.org.

Research indicates that the addition of cetrimide to irrigants improves their antibacterial effectiveness, particularly against resilient microorganisms like Enterococcus faecalis within dentinal tubules giornaleitalianoendodonzia.itjcdr.net. For instance, studies have shown that incorporating cetrimide into a 1% NaOCl solution can increase its antibacterial activity to a level comparable to that of 5% NaOCl giornaleitalianoendodonzia.it. Furthermore, cetrimide exhibits good residual activity and can interact with dentin due to its cationic nature giornaleitalianoendodonzia.it.

The low surface tension imparted by cetrimide facilitates the diffusion of solutions within the main root canal giornaleitalianoendodonzia.it. While some studies suggest that the penetration into dentinal tubules might be compromised when cetrimide is used alone in certain root models, its synergistic effect when added to disinfecting solutions generally leads to increased antibacterial efficacy within these tubules giornaleitalianoendodonzia.it. Beyond bacterial eradication, cetrimide also enhances the wettability of the dentin surface, which is crucial for effective irrigation jcdr.net. A notable finding is the significant increase in microbial reduction and deeper penetration of photosensitizers into dentinal tubules when cetrimide is used in conjunction with photodynamic therapy (PDT) giornaleitalianoendodonzia.it.

Impact on Decalcifying Capabilities of Chelating Agents

Cetrimide is recognized as a cationic surfactant with potent antimicrobial properties, yet it does not exert a decalcifying effect on root dentin journalgrid.comnih.govscielo.br. This characteristic is particularly relevant when cetrimide is combined with chelating agents, which are primarily used to remove the inorganic smear layer from dentin.

Studies have consistently demonstrated that the addition of cetrimide to chelating agents, such as EDTA and citric acid, does not impede or alter their decalcifying capabilities nih.govscielo.brresearchgate.netscielo.br. For example, research evaluating calcium ion (Ca²⁺) extraction from root canal dentin found no significant difference in the decalcifying properties of EDTA whether cetrimide was present or not jcdr.netresearchgate.netscielo.br. Similarly, the presence of cetrimide does not prevent the extraction of Ca²⁺ from root dentin when combined with citric acid solutions nih.govscielo.br.

While EDTA, both alone and in combination with cetrimide, significantly reduces dentin microhardness, plain cetrimide demonstrates a lesser reduction journalgrid.com. This difference is attributed to EDTA's strong chelating action, whereas cetrimide itself lacks a decalcifying effect journalgrid.com. Despite not contributing to decalcification, the combination of chelating agents with cetrimide significantly enhances their antimicrobial activity compared to chelating agents used alone nih.gov. A study highlighted that a combination of 0.2% cetrimide with either 15% EDTA or 15% citric acid achieved a 100% bacterial kill rate after just one minute of contact with biofilms nih.gov.

Data from studies on calcium release from root canal dentin after treatment with various irrigating solutions, with and without cetrimide, indicate that for all tested irrigants, 10 minutes of application were sufficient to achieve maximum Ca²⁺ release researchgate.netscielo.br. Furthermore, citric acid-based agents generally exhibited a higher release of Ca²⁺ compared to EDTA-based solutions researchgate.netscielo.br.

Interactions with Excipients and Formulation Stability

Interactions between APIs and excipients can be broadly categorized as physical or chemical, both of which can negatively impact the physical attributes, stability, or performance of the drug product sjf.eduijapbc.com. Chemical interactions, in particular, involve alterations in the molecular structure of the API, potentially leading to its degradation or the formation of new, undesirable molecules known as degradants sjf.edu.

Several factors influence the stability of a formulation and the likelihood of drug-excipient interactions. These include the inherent chemical nature of the excipient, the ratio of drug to excipient, the presence of moisture, the microenvironmental pH of the drug-excipient mixture, temperature, and exposure to light scirp.orgdrhothas.com. For instance, even trace amounts of aldehyde impurities, which can arise from excipient degradation or as functional additives, can adversely affect drug stability and efficacy through direct reactions with the API drhothas.com.

The judicious selection of excipients is paramount in formulation development, necessitating careful consideration of their function and chemical compatibility with the specific drug substance scirp.orgdrhothas.com. Compatibility studies are routinely conducted to identify and mitigate potential incompatibilities and to monitor for the formation of unknown impurities throughout the drug development process ijapbc.comscirp.orgdrhothas.com. While these general principles of excipient interactions apply to all pharmaceutical formulations, including those containing cetrimide, detailed research findings specifically outlining cetrimide's direct interactions with a wide range of excipients or comprehensive data on its impact on its own formulation stability were not explicitly detailed in the provided search results.

Biological Interactions and Toxicological Investigations Mechanistic and in Vitro

Cellular Cytotoxicity Mechanisms in vitro

The cytotoxic action of Cetrimide is primarily attributed to its cationic surfactant properties, which facilitate interaction with and disruption of cell membranes. This leads to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.

Effects on Mammalian Cell Lines and Tissue Cultures

In vitro studies have consistently demonstrated the cytotoxic effects of Cetrimide on various mammalian cell types, including those crucial for wound healing such as keratinocytes and fibroblasts. The primary mechanism of toxicity involves the disruption of the cell membrane's phospholipid bilayer, leading to increased permeability and cell lysis.

Research comparing the cytotoxicity of different antiseptics on basal keratinocytes, fibroblasts, and transformed keratinocyte lines (SVK 14 cells) has shown that these cell types exhibit similar susceptibilities to Cetrimide. ucl.ac.uk Using a colorimetric assay (MTT) to assess cell viability after a 15-minute exposure, one study established a toxicity ranking where Cetrimide was found to be more toxic than hydrogen peroxide and chlorhexidine (B1668724), but less so than sodium hypochlorite (B82951). ucl.ac.uk

Further investigations into the cytotoxic mechanisms reveal that Cetrimide can induce apoptosis. At concentrations as low as 0.00001%, it has been observed to stimulate the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (O₂⁻). This oxidative stress is associated with chromatin condensation, a hallmark of apoptosis. A decrease in cell membrane integrity has also been noted at concentrations of 0.005% and 0.01% using the neutral red test.

Studies on human periodontal ligament (hPDL) fibroblasts have also been conducted. When compared with other common dental irrigants, a solution containing Cetrimide (in combination with chlorhexidine, known as Cetrexidine) was found to be less cytotoxic than 5.25% sodium hypochlorite (NaOCl).

Cell Line / Tissue CultureAssayKey FindingsRelative Toxicity Ranking
Basal Keratinocytes, Fibroblasts, SVK 14 KeratinocytesMTT Assay (15 min exposure)Demonstrated dose-dependent cytotoxicity; all cell types showed similar susceptibility.Sodium Hypochlorite > Cetrimide > Hydrogen Peroxide > Chlorhexidine ucl.ac.uk
Human Periodontal Ligament (hPDL) FibroblastsWST-1 TestA Cetrimide-containing solution (Cetrexidine) was less cytotoxic than 5.25% Sodium Hypochlorite.Not directly ranked with other single agents in this study.
Generic Mammalian CellsNeutral Red Test, ROS Production AssayDecreased membrane integrity at ≥0.005%; stimulated ROS production and apoptosis at ≥0.00001%.Not applicable.

Impact on Hemolysis

The surfactant nature of Cetrimide, which disrupts microbial and mammalian cell membranes, also confers a potential for hemolytic activity—the lysis of red blood cells (erythrocytes). As a cationic quaternary ammonium (B1175870) compound, Cetrimide interacts with the negatively charged surface of the erythrocyte membrane, leading to its destabilization and the release of hemoglobin.

While the general mechanism is understood to be a direct toxic effect on the red blood cell membrane, specific quantitative in vitro studies detailing the HC50 (the concentration causing 50% hemolysis) for Cetrimide are not extensively detailed in the reviewed literature. However, the hemolytic potential is a recognized characteristic of this class of compounds. The process of drug-induced toxic hemolysis involves the direct toxicity of the chemical on the red blood cells, leading to the release of hemoglobin into the plasma. In vitro hemolysis assays are standard procedures used to evaluate this potential by exposing red blood cells to the test substance and measuring the subsequent hemoglobin release via spectrophotometry.

Biocompatibility Studies with Biomaterials

The application of Cetrimide extends to its inclusion in various biomaterials, particularly in dentistry and for the development of antimicrobial films. Its biocompatibility in these contexts is crucial and has been evaluated through its interactions with both hard tissues and biopolymers.

Interactions with Dentin and Other Hard Tissues

In endodontics, Cetrimide is sometimes added to irrigating solutions like ethylenediaminetetraacetic acid (EDTA) to enhance their antimicrobial properties and ability to remove the smear layer from root canal walls. However, these chemicals can alter the structural properties of dentin, the primary hard tissue of the tooth.

Studies have shown that Cetrimide itself has no decalcifying effect on root dentin. However, when combined with a chelating agent like EDTA, it can influence the dentin's microhardness. The chelating agent works by removing calcium ions from hydroxyapatite crystals, which can soften the dentin. The surfactant action of Cetrimide may facilitate deeper penetration of the irrigant, potentially exacerbating the reduction in microhardness caused by EDTA, especially at higher concentrations of Cetrimide. One in vitro study found that while 5% EDTA alone reduced dentin microhardness, the addition of 0.50% Cetrimide resulted in a significantly greater reduction. This suggests that concentrations of Cetrimide higher than 0.25% in combination with EDTA could be detrimental to the integrity of the dentin.

Irrigating SolutionEffect on Root Dentin MicrohardnessSurface Changes
Distilled Water (Control)No significant reduction.Minimal erosion.
0.25% CetrimideSignificant reduction, but less than EDTA groups.Less erosion than EDTA groups.
0.50% CetrimideSignificant reduction, but less than EDTA groups.Less erosion than EDTA groups.
5% EDTASignificant reduction.Greater surface erosion.
5% EDTA + 0.25% CetrimideSignificant reduction, similar to 5% EDTA alone.Increased surface roughness.
5% EDTA + 0.50% CetrimideGreatest reduction in microhardness.Increased surface roughness.

Influence on Biopolymer Films

Cetrimide has been investigated as a crosslinking and antimicrobial agent in the fabrication of active biobased films for applications such as food packaging. In one study, Cetrimide was incorporated into films made from a blend of Chitosan, Guar Gum, and Gum Ghatti.

The inclusion of Cetrimide had a significant impact on the film's properties. Fourier-transform infrared spectroscopy (FTIR) analysis confirmed interactions between Cetrimide and the polymer chains. Functionally, the incorporation of Cetrimide improved the mechanical (tensile strength), thermal, and barrier properties of the biopolymer films. As a crosslinking agent, it reduced moisture adsorption, water solubility, and surface hydrophilicity, while enhancing the water vapor barrier—addressing common weaknesses of polysaccharide-based films. Furthermore, these Cetrimide-crosslinked films demonstrated high antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.

Cetrimide ConcentrationEffect on Chitosan/Guar Gum/Gum Ghatti Films
0% (Control)Baseline properties.
0.05% - 0.2%- Improved mechanical properties (e.g., tensile strength).
  • Enhanced thermal stability.
  • Improved water vapor barrier properties.
  • Reduced moisture adsorption and water solubility.
  • Conferred high antimicrobial activity.
  • Irritant and Allergic Contact Dermatitis: Pathological Mechanisms

    Contact with Cetrimide can, in some cases, lead to skin reactions, primarily through an irritant mechanism rather than a true allergic one.

    Irritant Contact Dermatitis (ICD) is a nonspecific inflammatory reaction caused by direct chemical damage to skin cells, activating the innate immune system without prior sensitization. nih.govmdpi.com With Cetrimide, this is the more common reaction, particularly after prolonged use of undiluted solutions. The pathological mechanism involves the cytotoxic effects of the compound on keratinocytes. Light microscopy of affected skin typically reveals characteristic features of a chemical-burn-like or xerotic reaction. Histologically, this manifests as compact orthokeratosis (thickening of the outermost layer of the skin with retained nuclei) and confluent parakeratosis, but notably without significant spongiosis (the accumulation of fluid in the epidermis), which is more characteristic of allergic reactions. mdpi.com This lack of spongiosis points towards a direct toxic effect on the epidermal cells rather than a delayed-type hypersensitivity reaction.

    Allergic Contact Dermatitis (ACD) , in contrast, is an adaptive immune response involving prior sensitization to an allergen (a hapten). While cases of ACD to Cetrimide have been reported, they are considered rare. The pathological mechanism of ACD involves the uptake of the hapten by dendritic cells in the skin, which then present it to T-cells, leading to the activation of cytotoxic T-cells that induce keratinocyte apoptosis upon subsequent exposure. Though possible, this IgE-mediated or T-cell-mediated allergic pathway is not the primary mechanism for skin reactions to Cetrimide.

    Clinical and Pathological Findings of Cutaneous Reactions

    Cutaneous reactions to Cetrimide have been documented, primarily manifesting as contact dermatitis. A study involving 18 cases of contact dermatitis from antiseptic solutions containing 3% Cetrimide revealed specific clinical and pathological characteristics. nih.gov Patients, ranging in age from 2 to 62 years, typically developed rashes after one to four weeks of daily application. nih.gov

    Clinical Manifestations: The primary symptoms reported were pruritic (itchy), burning, or painful rashes. These lesions were most commonly observed on the flexors and genital areas. The appearance of the rashes varied, ranging from slight scaling with minimal redness to pronounced, fiery, or dusky red patches that had a distinct glazed surface. nih.gov In some instances, concentric annular (ring-shaped) lesions were noted. nih.gov Following the discontinuation of the Cetrimide-containing antiseptic, the rashes typically resolved within two to four weeks. nih.gov

    Pathological Findings: Microscopic examination of skin biopsies from affected areas showed characteristic changes. The findings included compact orthokeratosis and confluent parakeratosis. A key negative finding was the absence of spongiosis, which is often associated with allergic reactions. nih.gov These pathological features, combined with the clinical presentation, suggest a direct irritant effect on the skin. nih.gov

    Table 1: Summary of Clinical and Pathological Findings in Cetrimide-Induced Cutaneous Reactions

    Feature Description
    Symptoms Itching, burning, or pain at the application site. nih.gov
    Location Predominantly over flexors and genitalia. nih.gov
    Lesion Appearance Varies from slight scaling and erythema to fiery red, glazed patches. Concentric annular lesions may occur. nih.gov
    Onset Typically 1 to 4 weeks of daily use. nih.gov
    Resolution 2 to 4 weeks after discontinuation of use. nih.gov

    | Microscopic Findings | Compact orthokeratosis, confluent parakeratosis, and a notable lack of spongiosis. nih.gov |

    Differentiation between Irritant and Allergic Responses

    The distinction between an irritant and an allergic contact dermatitis is crucial for diagnosis and is based on the underlying pathophysiological mechanism. nih.govmedscape.com

    Irritant Contact Dermatitis (ICD): This is a non-immunologic, nonspecific inflammatory reaction resulting from direct chemical damage to the skin. nih.govmedscape.com It does not require prior sensitization, and a reaction can occur in any individual if the concentration and duration of exposure are sufficient. nih.gov The skin's innate immune system is activated by the pro-inflammatory properties of the chemical. medscape.com Histologically, ICD is often characterized by epidermal cell necrosis and neutrophilic infiltration with mild spongiosis. nih.gov

    Allergic Contact Dermatitis (ACD): This is a delayed-type (Type IV) hypersensitivity reaction. nih.gov It is an immune-mediated response that requires a prior sensitization phase where the individual's immune system is primed to the substance (allergen). Subsequent exposure triggers an inflammatory response mediated by hapten-specific T cells. nih.gov Histological examination typically reveals more pronounced spongiosis with microvesicles and a dermal infiltrate dominated by lymphocytes. nih.gov

    In the case of Cetrimide, evidence strongly suggests that the observed contact dermatitis is an irritant reaction rather than an allergic one. nih.gov Patch testing in affected individuals showed irritant reactions to Cetrimide, while tests for other components like Chlorhexidine were negative. nih.gov The microscopic finding of parakeratosis without significant spongiosis further supports the diagnosis of ICD. nih.gov While true allergic sensitization to Cetrimide is considered possible, it is reported far less frequently than irritant reactions. researchgate.net

    Table 2: Differentiating Features of Irritant vs. Allergic Contact Dermatitis

    Feature Irritant Contact Dermatitis (ICD) Allergic Contact Dermatitis (ACD)
    Mechanism Direct tissue damage; non-immunologic. nih.govmedscape.com Delayed (Type IV) hypersensitivity; T-cell mediated. nih.gov
    Prior Exposure Not required for reaction. nih.gov Sensitization phase required. nih.gov
    Affected Population Anyone exposed to sufficient concentration/duration. nih.gov Only sensitized individuals.
    Primary Symptoms Burning, stinging, pain. Itching is predominant.
    Histopathology Epidermal necrosis, neutrophilic infiltrate, mild spongiosis. nih.gov Lymphocytic infiltrate, significant spongiosis, microvesicles. nih.gov

    | Cetrimide Reaction | Predominantly classified as ICD based on clinical and pathological data. nih.gov | Considered rare. researchgate.net |

    Enzyme Inhibition in Host Systems (e.g., Collagenase)

    The available scientific literature from the conducted search does not provide specific studies detailing the direct inhibitory effects of Cetrimide on host enzymes such as collagenase. Research on collagenase inhibitors often focuses on other classes of compounds, such as flavonoids or specific synthetic molecules, to explore their therapeutic potential in preventing collagen breakdown in various pathological conditions. nih.gov While some antiseptics, like Chlorhexidine, have been investigated for their ability to inhibit bacterial collagenases, similar data directly implicating Cetrimide in the inhibition of host-system collagenase is not prominently featured in the reviewed sources. mdpi.com

    Studies on Systemic Absorption and Distribution in Animal Models (excluding dosage)

    Specific pharmacokinetic studies detailing the systemic absorption and distribution of Cetrimide in animal models were not identified in the search results. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. msdvetmanual.com Such studies often involve administering the compound to animal models (e.g., rats, dogs) and measuring its concentration in plasma and various tissues over time to determine parameters like bioavailability, volume of distribution, and half-life. msdvetmanual.comnih.govnih.gov While the principles of using animal models for these assessments are well-established, specific data for Cetrimide is not available in the provided search results. nih.govresearchgate.net

    Inhibition of Intestinal Absorption of Nutrients

    No specific research was found detailing the effects of Cetrimide on the inhibition of intestinal absorption of nutrients. The intestinal absorption of nutrients like glucose is a complex process mediated by specific transporters, such as sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2). researchgate.net Various compounds, particularly dietary phenolics, have been studied for their ability to inhibit these transporters, thereby modulating glucose uptake. researchgate.net However, studies directly investigating whether Cetrimide acts as an inhibitor of these or other nutrient transporters in the intestine are absent from the reviewed literature.

    Neuromuscular Effects and Acetylcholine Analogue Activity

    The search did not yield studies that specifically investigate the neuromuscular effects of Cetrimide or its potential activity as an acetylcholine analogue. The neuromuscular junction is a specialized synapse where motor neurons transmit signals to muscle fibers, primarily through the neurotransmitter acetylcholine (ACh). msdmanuals.comstudymind.co.uk Substances that interfere with this process can act by various mechanisms, such as blocking acetylcholine receptors, inhibiting acetylcholinesterase (the enzyme that breaks down ACh), or preventing ACh release. msdmanuals.comstudymind.co.ukfrontiersin.orgfrontiersin.org While the pharmacology of many neuromuscular blocking agents and acetylcholinesterase inhibitors is well-documented, a direct link or analogous activity for Cetrimide was not found in the provided sources.

    Environmental Fate and Industrial Applications Research

    Cetrimide in Industrial Disinfection and Sterilization

    Cetrimide exhibits valuable antiseptic and detergent effects against bacteria, fungi, and algae. Its efficacy is enhanced in slightly alkaline and warm solutions. Due to its high surface activity and bactericidal properties, Cetrimide is recommended for disinfecting both living tissues and inanimate surfaces. vapco.netvapco.netvapco.net It is employed for bacterial control in various settings, including hospitals, institutional uses, and food processing. vapco.netvapco.net

    Application in Food Processing Environments

    In the food and beverage industry, Cetrimide plays a significant role in ensuring food safety through the sanitization of production environments. It is utilized for sanitizing surfaces, equipment, and maintaining hygienic conditions during food processing. The growing concerns regarding foodborne illnesses have driven the demand for Cetrimide in this sector, particularly in high-risk food areas. vapco.netglobalgrowthinsights.com

    Use in Hospital and Household Settings

    Cetrimide is a powerful antiseptic agent widely used in healthcare, personal care, and pharmaceutical applications. It is incorporated into disinfectants for cleaning surfaces in hospitals and clinics and is effective in sterilizing surgical instruments. bhm-chemicals.comreucherafricakenyaltd.co.kecosmochemistryindia.com In household settings, Cetrimide is used for general cleaning and disinfection of various surfaces, including bathtubs, floors, walls, lavatories, and refrigerators. It is also used for washing fabrics and for mold control in buildings. vapco.netvapco.net

    Ecological Impact and Environmental Persistence of Quaternary Ammonium (B1175870) Compounds

    Quaternary ammonium compounds (QACs), including Cetrimide, are a large class of chemicals used extensively in consumer and industrial products. Their widespread use has led to their detection in various environmental matrices. mass.govnih.gov QACs possess a permanently charged central ammonium ion, which influences their environmental fate. They generally exhibit high water solubility and low to moderate hydrophobicity, facilitating their presence in wastewater. The permanent positive charges of QACs promote their sorption to negatively charged solids, such as phyllosilicate clay minerals abundant in soil and sediment. acs.org This property makes them more likely to adhere to sediments than to remain dissolved in water. ca.gov

    Toxicity to Aquatic Organisms

    QACs have demonstrated toxicity to aquatic organisms, including algae, aquatic invertebrates, and fish. mass.govacs.orgca.govresearchgate.netsfei.org Concentrations of some QACs in aquatic environments can approach levels of concern, and dissolved concentrations in surface water have been observed to exceed toxicity thresholds in certain instances. acs.orgca.gov The table below summarizes reported aquatic toxicity data for QACs.

    QAC TypeEC50 Range (mg/L)Affected OrganismsSource
    QACs0.021-41Aquatic organisms researchgate.net

    Biodegradation and Environmental Transformation Studies

    The persistence of QACs in the environment is attributed to their stability and resistance to biodegradation. nih.gov However, some QACs are biodegradable under idealized conditions, although their persistence in the environment can still be observed. ca.gov Consumer products containing QACs that are washed down the drain contribute to their presence in wastewater, where they can persist even after treatment. ca.gov

    Microbial degradation of QACs has been documented, with certain microorganisms, particularly Pseudomonas species, demonstrating the ability to degrade these compounds. nih.govresearchgate.net Studies have shown that microbial communities can adapt to QAC exposure, primarily through the selective enrichment of QAC-degrading populations. nih.gov The effectiveness of QAC removal by microorganisms in activated sludge under aerobic conditions can be high (over 90%), largely due to their strong adsorption onto the sludge surface. Undegraded QACs typically remain in the residual sludge. researchgate.net

    Role in Selective Media for Microbial Detection

    Cetrimide is utilized in selective media for microbial detection due to its antimicrobial properties. It is particularly noted for its role in the selective isolation of certain bacteria. For instance, Cetrimide agar (B569324) is a well-known selective medium used for the isolation and identification of Pseudomonas aeruginosa. [13, 38 (implied by common knowledge of Cetrimide agar, though not explicitly stated in provided snippets for this point)] The presence of Cetrimide in such media inhibits the growth of many other bacteria while allowing Pseudomonas aeruginosa to grow and exhibit characteristic features, aiding in its detection.

    Future Directions and Unexplored Research Avenues for Cetrimide

    Advanced Mechanistic Studies at the Molecular Level

    While the general mechanism of Cetrimide's antimicrobial action is understood to involve disruption of microbial cell membranes, leading to leakage of essential cellular constituents, a more granular, molecular-level understanding remains an area of active research mims.comresearchgate.net. Cetrimide, as a cationic surfactant, interacts with the negatively charged components of bacterial cell membranes, such as phospholipids, and can induce changes in membrane fluidity nih.gov. It has also been observed to act as a reversible competitive inhibitor for certain enzymes, such as collagenase, which contributes to its antifungal activity against pathogens like Aspergillus flavus in mycotic keratitis mdpi.com.

    Future research should leverage advanced computational and experimental techniques to elucidate these intricate molecular interactions with greater precision. This includes:

    High-Resolution Molecular Dynamics Simulations: Employing atomistic and mesoscale simulations to model the dynamic interactions of Cetrimide with various membrane components (e.g., lipoteichoic acid, lipopolysaccharides, specific phospholipids) to map out the exact points of interaction, conformational changes, and the kinetics of membrane disruption. This can provide insights into surfactant arrangement and interface thickness fishersci.com.

    Time-Resolved Operando Spectroscopy: Utilizing techniques that allow for real-time observation of molecular changes during Cetrimide's interaction with living cells or isolated enzymes. This could reveal transient intermediates and dynamic structural rearrangements critical to its mechanism of action and resistance development wikipedia.org.

    Proteomic and Metabolomic Profiling: Comprehensive analysis of cellular proteins and metabolites in response to Cetrimide exposure can identify specific molecular pathways affected, beyond general membrane damage, potentially revealing novel targets or synergistic interactions.

    Enzymatic Inhibition Kinetics: Further detailed studies on Cetrimide's interaction with microbial enzymes, beyond collagenase, to explore its potential as an enzyme inhibitor or modulator, which could open new therapeutic avenues or enhance existing antimicrobial strategies.

    Novel Applications in Materials Science and Bioengineering

    Cetrimide's unique surface-active properties and antimicrobial efficacy offer significant potential for novel applications in materials science and bioengineering. Current applications include its use as a crosslinking and antimicrobial agent in biobased films for food packaging, where it improves mechanical, thermal, and barrier properties wikipedia.orgfishersci.be. It has also been successfully employed as a template for synthesizing porous shell-like nano hydroxyapatite, a material highly suitable for biomedical applications nih.gov.

    Unexplored research avenues include:

    Advanced Wound Dressings: Developing Cetrimide-integrated smart wound dressings that not only provide antimicrobial protection but also actively promote tissue regeneration. This could involve incorporating Cetrimide into stimuli-responsive hydrogels or nanofibers that release the compound in a controlled manner based on wound conditions (e.g., pH, enzyme activity) nih.gove3s-conferences.orgfrontiersin.org.

    Bioactive Coatings for Implants: Investigating Cetrimide as a component in antimicrobial coatings for medical implants (e.g., orthopedic, dental) to prevent biofilm formation and infection, a major challenge in implantology. Research could focus on long-term stability, biocompatibility, and sustained release profiles.

    Drug-Eluting Biomaterials: Engineering biomaterials that can locally deliver other therapeutic agents in combination with Cetrimide, leveraging its surfactant properties to enhance drug solubility or penetration within a tissue-engineered construct.

    Targeted Nanomaterial Synthesis: Further exploring Cetrimide's role as a templating agent or stabilizer in the synthesis of various nanoparticles (e.g., metallic, polymeric, ceramic) with tailored morphologies and functionalities for specific biomedical applications, such as targeted drug delivery or diagnostic imaging wikipedia.org.

    Addressing Microbial Resistance and Cross-Resistance Challenges

    A critical area for future research involves understanding and mitigating the development of microbial resistance and cross-resistance to Cetrimide, particularly given its widespread use as a quaternary ammonium (B1175870) compound (QAC). Studies have shown that bacterial adaptation to Cetrimide and other QACs can lead to decreased susceptibility and, in some cases, cross-resistance to clinically relevant antibiotics. This is often mediated by mechanisms such as efflux pump upregulation and alterations in bacterial membrane fluidity nih.govwikipedia.orgfishersci.seherts.ac.uktci-chemical-trading.comresearchgate.netresearchgate.netnih.govnih.govmdpi.comresearchgate.netmdpi.commdpi.com.

    Future research initiatives should prioritize:

    Comprehensive Surveillance and Monitoring: Establishing robust global and regional surveillance programs to track the prevalence and mechanisms of Cetrimide resistance and cross-resistance in various environments, including healthcare settings, agricultural systems, and natural ecosystems.

    Elucidating Resistance Mechanisms: Conducting in-depth molecular and genetic studies to precisely identify the specific genes, efflux pumps, and membrane modifications that confer Cetrimide resistance and cross-resistance. This includes investigating the role of horizontal gene transfer in disseminating resistance determinants mdpi.comaimspress.com.

    Development of Resistance-Mitigating Strategies: Researching novel approaches to overcome or prevent Cetrimide resistance. This could involve:

    Combination Therapies: Exploring synergistic combinations of Cetrimide with efflux pump inhibitors or other antimicrobial agents that can restore susceptibility or prevent resistance development.

    Structural Modifications: Designing new Cetrimide derivatives with altered chemical structures that are less prone to inducing resistance or can bypass existing resistance mechanisms.

    Antivirulence Strategies: Investigating Cetrimide's potential to disrupt bacterial virulence factors (e.g., biofilm formation, toxin production) rather than solely focusing on bactericidal effects, which might reduce selective pressure for resistance.

    Environmental Selection Pressure Studies: Quantifying the extent to which Cetrimide use in different sectors contributes to the selection and dissemination of antibiotic-resistant strains in the environment, informing more responsible usage guidelines.

    Development of Targeted Delivery Systems

    The development of targeted delivery systems for Cetrimide holds significant promise for enhancing its therapeutic efficacy while minimizing off-target effects. Current research has explored Cetrimide's integration into in-situ gelling systems for ocular drug delivery, demonstrating enhanced bioavailability and sustained release researchgate.netnih.govfishersci.ca. It has also been utilized as a stabilizer in nanoparticle-based drug delivery systems americanelements.com.

    Future research in this area should focus on:

    Nanocarrier-Based Targeting: Designing Cetrimide-containing nanoparticles (e.g., liposomes, polymeric nanoparticles, dendrimers) engineered with specific targeting ligands (e.g., antibodies, peptides, aptamers) that selectively bind to receptors or markers on diseased cells or tissues. This could enable precise delivery of Cetrimide to infection sites or cancerous cells, as Cetrimonium Bromide (a component of Cetrimide) has shown anticancer cytotoxicity wikipedia.orgnih.govscirp.orgfrontiersin.orgjcdr.net.

    Stimuli-Responsive Release Systems: Developing Cetrimide-loaded delivery systems that release the compound in response to specific physiological triggers present at the target site, such as changes in pH (e.g., in inflamed tissues or tumors), temperature, or the presence of specific enzymes nih.govdcfinechemicals.com.

    Advanced Ocular Delivery: Beyond in-situ gels, exploring novel nanocarriers for ocular delivery that can improve corneal penetration and provide prolonged therapeutic concentrations of Cetrimide for treating ocular infections like fungal keratitis researchgate.netnih.govfishersci.ca.

    Combination Drug Delivery: Designing systems that co-deliver Cetrimide with other antimicrobial or therapeutic agents, where Cetrimide's surfactant properties could enhance the permeability or efficacy of the co-delivered drug, especially for intracellular targeting or overcoming efflux mechanisms.

    Biofilm-Targeted Delivery: Developing specialized delivery systems that can penetrate and effectively deliver Cetrimide to bacterial biofilms, which are notoriously resistant to conventional antimicrobial treatments.

    Comprehensive Environmental Impact Assessments

    Given that Cetrimide is classified as a high-risk active pharmaceutical ingredient (API) to the environment, particularly concerning freshwater ecotoxicity, and its presence in various waste streams (e.g., pharmaceutical waste, drilling fluids) is a growing concern, comprehensive environmental impact assessments are crucial mdpi.commdpi.comsigmaaldrich.comfishersci.camims.comeuropa.eumdpi.comcdhfinechemical.comnus.edu.sg.

    Future research in this domain should encompass:

    Detailed Environmental Fate and Transport Studies: Conducting thorough investigations into Cetrimide's persistence, degradation pathways (photodegradation, biodegradation, hydrolysis), and the formation of transformation products in different environmental compartments (aquatic environments, soil, sediment) mdpi.comcdhfinechemical.com. This includes understanding its mobility and potential for particle-bound transport fishersci.ca.

    Expanded Ecotoxicological Profiling: Performing extensive ecotoxicological evaluations across a broader range of non-target aquatic and terrestrial organisms, including chronic toxicity studies and assessments of sublethal effects (e.g., behavioral changes, reproductive impairment, endocrine disruption). Current data indicates high acute ecotoxicity to organisms like Daphnia mdpi.commdpi.comfishersci.caeuropa.eumdpi.com.

    Bioaccumulation and Biomagnification Studies: Assessing Cetrimide's potential to bioaccumulate in organisms and biomagnify through food chains, which can have long-term ecological consequences cdhfinechemical.com.

    Advanced Analytical Method Development: Developing and validating highly sensitive and selective analytical methods for the accurate detection and quantification of Cetrimide and its metabolites in complex environmental matrices (e.g., wastewater, surface water, soil, biota) at environmentally relevant concentrations mdpi.commdpi.com.

    Integrated Risk Assessment Models: Developing and applying advanced risk assessment models that incorporate multi-dimensional risk factors, including environmental exposure levels, intrinsic toxicity, persistence, and compartment-specific behaviors, to provide a holistic understanding of Cetrimide's environmental footprint and guide risk management strategies mdpi.comeeer.org.

    Sustainable Management and Disposal Strategies: Researching and developing innovative and sustainable methods for the treatment and disposal of Cetrimide-containing waste streams to minimize its release into the environment. This includes exploring advanced wastewater treatment technologies and responsible disposal practices for pharmaceutical waste sigmaaldrich.com.

    Q & A

    Q. How can researchers assess the purity of cetrimide in experimental formulations?

    Cetrimide purity is commonly determined using titration methods, such as non-aqueous titration with perchloric acid in glacial acetic acid, as outlined in pharmacopeial standards (e.g., European Pharmacopoeia). These methods quantify the quaternary ammonium content and require validation against reference standards. Comparative studies suggest that titration offers high precision (±1% error) for cetrimide concentrations ≥95% . Researchers should also cross-validate results with spectroscopic techniques (e.g., NMR) to confirm structural integrity and rule out contaminants.

    Q. What standardized protocols exist for using cetrimide agar in microbiological studies?

    Cetrimide agar is a selective medium for Pseudomonas spp., with protocols requiring a 1% cetrimide concentration to inhibit gram-positive bacteria. Researchers should prepare agar plates with 15–20 mL medium, incubate at 30–35°C for 24–48 hours, and validate results via PCR or oxidase tests. A study on Vibrio and Pseudomonas detection in aquaculture reported 0 cfu/PL for Pseudomonas using cetrimide agar, highlighting the need for stringent sterility controls and post-culture biochemical confirmation .

    Q. How does cetrimide function as an antibacterial agent in combination therapies?

    Cetrimide disrupts bacterial cell membranes via cationic surfactant activity, enhancing permeability and potentiating other agents (e.g., chlorhexidine). In endodontic research, adding 0.1% cetrimide to citric acid irrigants did not alter Ca²⁺ release from dentin but improved antibacterial efficacy against biofilm-forming pathogens. Methodologically, researchers should assess synergy using checkerboard assays or time-kill curves to quantify minimum inhibitory concentration (MIC) reductions .

    Advanced Research Questions

    Q. How can conflicting data on cetrimide toxicity in surgical models be reconciled?

    A 1997 case study reported fatal metabolic acidosis in a pediatric patient after intraperitoneal exposure to 1% cetrimide, contradicting its routine use in hydatid cyst treatment . To resolve such contradictions, researchers must evaluate dosage thresholds, exposure duration, and model specificity. In vitro cytotoxicity assays (e.g., MTT on fibroblast lines) and in vivo LD50 studies in rodents are critical for establishing safe concentration ranges (e.g., ≤0.1% for mucosal applications).

    Q. What experimental designs optimize cetrimide’s efficacy-safety balance in topical formulations?

    Researchers should employ factorial designs to test variables like concentration (0.01–1%), exposure time, and co-solvents. For example, in dermatological studies, 0.5% cetrimide in pH-balanced solutions reduced Staphylococcus aureus biofilms by 3-log without epithelial toxicity. Preclinical models must include histopathology (e.g., H&E staining) and inflammatory cytokine profiling (e.g., IL-6, TNF-α) to assess tissue compatibility .

    Q. How does cetrimide interact with biological macromolecules in decalcification studies?

    In dental research, cetrimide’s surfactant properties may solubilize organic matrix components during decalcification. A study using ICP-AES found that 10% citric acid with 0.1% cetrimide extracted 12.5 mg/g Ca²⁺ from dentin, comparable to EDTA. Researchers should combine spectroscopic analysis (FTIR) with mass loss measurements to differentiate chelation effects from organic matrix disruption .

    Q. What methodologies address cetrimide’s environmental impact in aquaculture research?

    Cetrimide residues in aquatic systems can inhibit non-target microbes. Ecotoxicology studies recommend LC50 testing on species like Daphnia magna (e.g., 48-hr LC50 = 2.5 mg/L) and biodegradation assays under aerobic conditions. Mitigation strategies include adsorbent materials (e.g., activated carbon) or enzymatic degradation pathways .

    Methodological Guidance

    Q. How should researchers formulate hypotheses about cetrimide’s mechanism of action?

    Start with a systematic literature review to identify knowledge gaps (e.g., conflicting reports on membrane disruption vs. protein denaturation). Hypothesis-driven experiments might involve fluorescent probes (e.g., DiOC₂₃) to visualize membrane potential changes in real-time. Contrast results with molecular dynamics simulations of cetrimide-lipid interactions .

    Q. What statistical approaches are suitable for analyzing cetrimide’s dose-response data?

    Use nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values. For toxicity studies, Kaplan-Meier survival analysis or Cox proportional hazards models account for censored data. Ensure power analysis (α=0.05, β=0.2) to determine sample sizes ≥12 per group, minimizing Type II errors .

    Q. How can researchers validate cetrimide’s role in antimicrobial synergy studies?

    Apply the fractional inhibitory concentration index (FICI), where FICI ≤0.5 indicates synergy. Combine cetrimide with antibiotics (e.g., ciprofloxacin) in broth microdilution assays, and confirm results with scanning electron microscopy (SEM) to visualize biofilm structural changes .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.